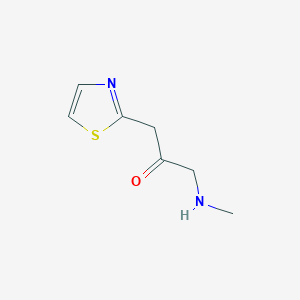

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is an organic compound that features a thiazole ring, a methylamino group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Methylamino Group:

Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, where secondary alcohols are oxidized to ketones using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methylamine, haloketones.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the methylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(Amino)-3-(1,3-thiazol-2-yl)propan-2-one: Similar structure but with an amino group instead of a methylamino group.

1-(Methylamino)-3-(1,3-oxazol-2-yl)propan-2-one: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is unique due to the presence of both the thiazole ring and the methylamino group, which confer specific chemical and biological properties that are not observed in its analogs.

Biological Activity

1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C_7H_10N_2OS

- Molecular Weight : 174.23 g/mol

- Structure : The compound features a thiazole ring which is known for its biological significance in various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various receptors, including lysophosphatidic acid (LPA) receptors, which are implicated in cancer progression and other diseases .

- Inhibition of Enzymatic Activity : It may exhibit inhibitory effects on specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis .

- Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thiazole derivatives, this compound was found to significantly reduce the viability of MDA-MB-231 breast cancer cells. The mechanism was linked to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Receptor Interaction

Research on the interaction of this compound with LPA receptors revealed that it acts as a competitive antagonist. This activity was associated with reduced migration and invasion capabilities in cancer cell lines, highlighting its therapeutic potential in metastatic diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds. Modifications to the thiazole ring and the methylamino group have been shown to enhance or diminish biological activity. For instance, substituting different functional groups on the thiazole ring can significantly affect receptor binding affinity and enzymatic inhibition potency .

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-(methylamino)-3-(1,3-thiazol-2-yl)propan-2-one |

InChI |

InChI=1S/C7H10N2OS/c1-8-5-6(10)4-7-9-2-3-11-7/h2-3,8H,4-5H2,1H3 |

InChI Key |

FVLJIHWPINEXNN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)CC1=NC=CS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.